

Irtemazole CAS number and synonyms

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Compound of Interest

Compound Name: Irtemazole

Cat. No.: B10783768

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Irtemazole: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Irtemazole is a benzimidazole derivative that has been investigated for its pharmacological effects. This technical guide provides a comprehensive overview of its known properties, including its Chemical Abstracts Service (CAS) number, synonyms, and available data from preclinical and clinical studies. The information is presented to support further research and development efforts.

Chemical Identity

Property	Value
CAS Number	115574-30-6[1]
Molecular Formula	C18H16N4[1]
IUPAC Name	5-((1H-imidazol-1-yl)phenylmethyl)-2-methyl-1H-benzimidazole[1]

Synonyms

Irtemazole is also known by the following names:

- Irtemazol[1]

- Irtemazolum[1]
- R-60844[1]
- R 60844[1]
- 1H-Benzimidazole, 5-(1H-imidazol-1-ylphenylmethyl)-2-methyl-, (+-)-[1]
- 6-[imidazol-1-yl(phenyl)methyl]-2-methyl-1H-benzimidazole[1]

Pharmacological Data

The primary pharmacological effect of **Irtemazole** identified in the literature is its action as a uricosuric agent, meaning it increases the excretion of uric acid in the urine. This effect suggests its potential for development in the management of conditions associated with hyperuricemia, such as gout.

Clinical Study: Uricosuric Effect

A study was conducted to evaluate the uricosuric effect of different doses of **Irtemazole** in healthy, normouricemic subjects. The key findings are summarized below.

Table 1: Dose-Dependent Effect of **Irtemazole** on Plasma Uric Acid Levels[2][3]

Irtemazole Dose (twice daily for 7 days)	Average Decrease in Plasma Uric Acid
6.25 mg	20.4%
12.5 mg	22.7%
25 mg	42.0%
37.5 mg	45.7%

In a single-dose study, doses between 12.5 mg and 37.5 mg produced a dose-related increase in the uricosuric effect. There was no essential difference in the uricosuric effect between 37.5 mg and 50 mg of **Irtemazole**. [2] A maximal decrease in plasma uric acid of 46.5% was observed 8 to 12 hours after administration of 12.5 to 50 mg of **Irtemazole**. [2]

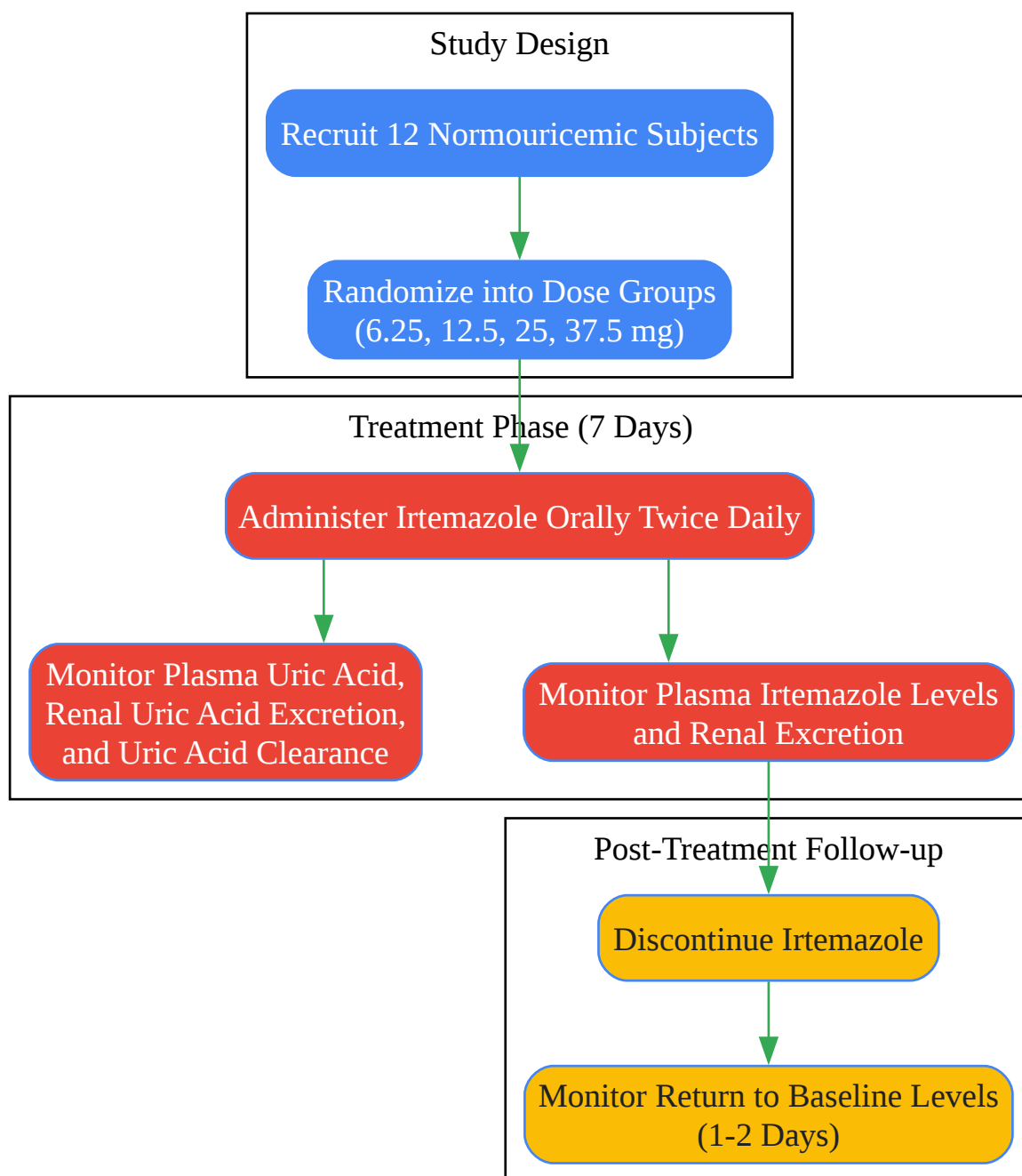
Experimental Protocols

Study of Pharmacokinetics and Pharmacodynamics of Irtemazole

Objective: To investigate the pharmacokinetics and pharmacodynamics of different doses of **Irtemazole** with repeated application.[3]

Methodology:

- Subjects: Twelve healthy, normouricemic individuals participated in the study.[3]
- Dosage and Administration: **Irtemazole** was administered orally twice daily for a period of seven days. The tested dosages were 6.25 mg, 12.5 mg, 25 mg, and 37.5 mg.[3]
- Pharmacodynamic Assessments:
 - Plasma uric acid levels were monitored throughout the study. Levels reached a constant state within 1-2 days with higher doses and 2-3 days with lower doses.[3]
 - Renal uric acid excretion and uric acid clearance were measured and were found to increase to a constant level within one day of **Irtemazole** administration.[3]
- Pharmacokinetic Assessments:
 - Plasma concentrations of **Irtemazole** and its renal excretion were measured. Constant plasma levels and renal excretion were observed within 1 to 2 days of administration for all doses.[3]
- Washout Period: After cessation of **Irtemazole**, monitoring continued. Plasma uric acid, uric acid excretion, and uric acid clearance returned to initial levels within 1-2 days. **Irtemazole** was no longer detectable in plasma and urine 1-2 days after discontinuation.[3]
- Safety Monitoring: Subjects were monitored for any adverse effects throughout the study. No side effects were reported.[3]



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*Experimental workflow for the pharmacokinetic and pharmacodynamic study of **Irtemazole**.*

Signaling Pathways

Based on a comprehensive review of the available scientific literature, the specific signaling pathways through which **Irtemazole** exerts its uricosuric effect have not been elucidated.

Further research is required to determine the molecular mechanisms and cellular targets of **Irtemazole**.

Conclusion

Irtemazole has demonstrated dose-dependent uricosuric activity in human studies, indicating its potential as a therapeutic agent for managing hyperuricemia. The provided data on its chemical properties, pharmacological effects, and the detailed experimental protocol from a key study offer a foundation for researchers and drug development professionals. However, a significant knowledge gap remains regarding its mechanism of action at the molecular level, specifically the signaling pathways involved. Future investigations into these areas are crucial for the continued development and potential clinical application of **Irtemazole**.

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